Penciclovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/

Solubility in water at 20 °C: 1.7 mg/mL, pH 7

7.45e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action Study

Understanding how penciclovir works against HSV is crucial for developing new antiviral therapies. Research explores how penciclovir inhibits viral replication by targeting the viral enzyme thymidine kinase. This enzyme is essential for the virus to synthesize its DNA. Penciclovir acts as a nucleoside analog, mimicking a natural building block for viral DNA. Once incorporated into the viral DNA chain, penciclovir terminates further chain elongation, effectively stopping viral replication [].

Investigating Drug Efficacy

Studies compare penciclovir's effectiveness against other antiviral medications, like aciclovir, the most commonly used drug for HSV infections. Researchers evaluate factors like time to healing, reduction in viral shedding, and overall symptom improvement in patients using penciclovir compared to other treatments []. These studies help determine the most appropriate treatment options for different presentations of HSV infections.

Exploring Resistance Profiles

The emergence of antiviral resistance is a growing concern in treating viral infections. Scientific research investigates the development of resistance to penciclovir in HSV strains. By studying how the virus mutates to evade the drug's effects, researchers can identify potential weaknesses in the virus and develop new antiviral strategies [].

Investigating New Applications

Beyond treating established HSV infections, penciclovir holds promise for preventing viral transmission. Research explores the use of penciclovir as a prophylactic medication to reduce the risk of transmission from individuals with recurrent HSV outbreaks to their partners [].

Penciclovir is a guanosine analogue antiviral drug primarily used for the treatment of herpesvirus infections, particularly herpes labialis (cold sores). It is a nucleoside analogue that exhibits low toxicity and high selectivity for virally infected cells. Penciclovir is poorly absorbed when administered orally, which limits its use to topical formulations, such as Denavir, Vectavir, and Fenivir. The compound was approved for medical use in 1996 and has since been recognized for its efficacy in reducing the duration of healing and viral shedding in herpes labialis infections .

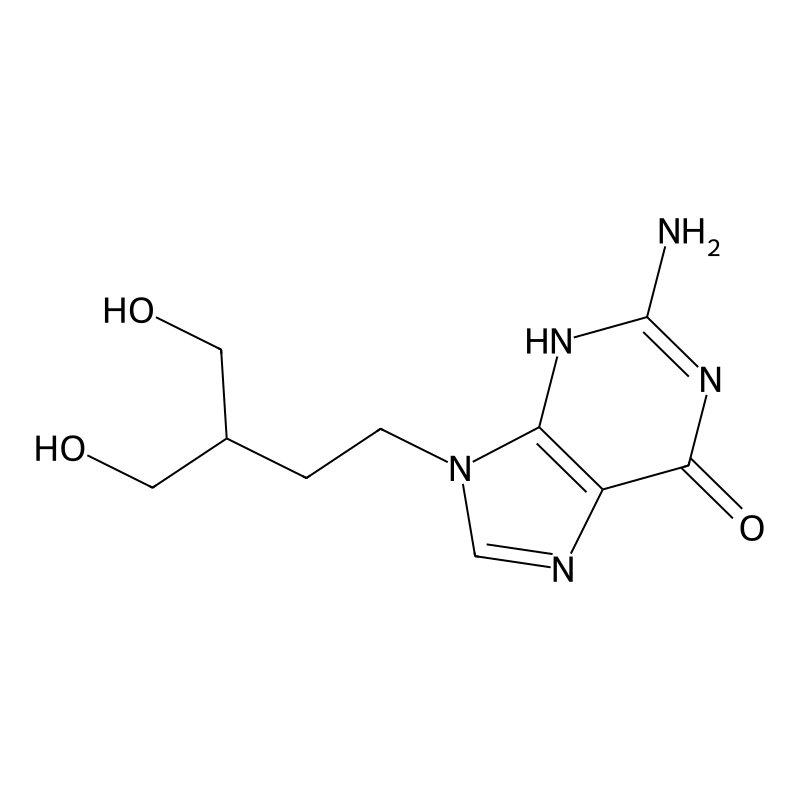

The chemical formula of penciclovir is C₁₀H₁₅N₅O₃, with a molar mass of approximately 253.26 g/mol. Its structure includes a hydroxymethyl group, which contributes to its antiviral properties .

Penciclovir is generally well-tolerated with minimal side effects when used topically []. However, some mild skin reactions like burning, stinging, or itching can occur at the application site [].

Note:

- Information on the chemical synthesis of penciclovir is not readily available in publicly accessible scientific publications.

- Penciclovir is not intended for oral use due to its poor bioavailability.

Penciclovir is initially inactive and requires phosphorylation to become active. In cells infected with herpes simplex virus types 1 and 2, viral thymidine kinase phosphorylates penciclovir to form the monophosphate derivative. Subsequently, cellular kinases convert this monophosphate into penciclovir triphosphate, the active form of the drug. This triphosphate compound inhibits viral DNA polymerase, thereby preventing viral replication by interfering with DNA synthesis .

The reaction pathway can be summarized as follows:

- Phosphorylation by viral thymidine kinase:

- Further phosphorylation by cellular kinases:

- Inhibition of viral DNA polymerase:

Penciclovir exhibits potent antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). The mechanism of action involves competitive inhibition of viral DNA polymerase by penciclovir triphosphate, which mimics deoxyguanosine triphosphate. This inhibition leads to a reduction in viral replication without significantly affecting human cellular DNA polymerases, thus minimizing cytotoxicity to healthy cells .

Studies have shown that penciclovir retains its active triphosphate form within infected cells for an extended period (10-20 hours), compared to acyclovir, which has a shorter retention time (0.7-1 hour) in similar conditions .

The synthesis of penciclovir typically involves several steps starting from guanine derivatives. One common method includes:

- Formation of the hydroxymethyl side chain: This can be achieved through reactions involving appropriate aldehydes or alcohols.

- Coupling with guanine: The hydroxymethyl compound is then reacted with guanine under acidic or basic conditions to form the nucleoside analogue.

- Purification: The final product is purified through crystallization or chromatography techniques.

The detailed synthetic pathways can vary based on the specific starting materials and desired purity levels .

Interaction studies have demonstrated that penciclovir's efficacy can be influenced by various factors:

- Drug Resistance: Mutations in viral thymidine kinase or DNA polymerase can lead to resistance against penciclovir, similar to acyclovir-resistant strains.

- Combination Therapies: Penciclovir may be used in combination with other antiviral agents to enhance therapeutic outcomes or overcome resistance mechanisms.

- Synergistic Effects: Studies have indicated potential synergistic effects when combined with other antivirals, although specific combinations require further investigation .

Penciclovir shares structural similarities with several other nucleoside analogues used in antiviral therapies. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Acyclovir | Guanosine analogue | More widely used; shorter intracellular half-life of active form |

| Famciclovir | Prodrug of penciclovir | Improved oral bioavailability |

| Ganciclovir | Guanosine analogue | Primarily used for cytomegalovirus infections; more toxic |

| Valacyclovir | Prodrug of acyclovir | Enhanced bioavailability; treats HSV and varicella zoster virus |

Penciclovir's unique feature lies in its longer retention time as an active triphosphate within infected cells compared to acyclovir, making it more effective in certain clinical scenarios .

Fourier Transform Infrared Spectroscopy Characterization

Fourier Transform Infrared Spectroscopy represents a fundamental analytical technique for the structural characterization of penciclovir [1]. The infrared spectrum of penciclovir exhibits distinctive absorption bands that correspond to specific functional groups present in the molecular structure, providing a comprehensive fingerprint for identification and purity assessment.

The high-frequency region of the penciclovir infrared spectrum demonstrates characteristic nitrogen-hydrogen stretching vibrations. The absorption band at 3400 cm⁻¹ corresponds to the aliphatic amine group, representing the primary amino functionality attached to the purine ring system [1]. Additional nitrogen-hydrogen stretching vibrations appear at 3313 cm⁻¹ and 3126 cm⁻¹, which are attributed to the cyclic secondary amine groups within the purine heterocyclic structure [1]. These bands provide definitive evidence for the presence of amino groups, which are essential for the biological activity of penciclovir.

The mid-frequency region reveals important structural information regarding the alkyl side chain and carbonyl functionalities. The symmetrical vibrations of the methylene groups in the side chain produce a characteristic absorption at 2885 cm⁻¹ [1]. The carbonyl stretching vibration of the amide moiety appears as a strong absorption band at 1683 cm⁻¹, confirming the presence of the amide functionality within the purine ring system [1].

The fingerprint region provides the most diagnostic information for compound identification. Multiple overlapping bands at 1381 cm⁻¹, 1310 cm⁻¹, and 1176 cm⁻¹ correspond to the combined carbon-oxygen and carbon-nitrogen stretching vibrations, which are characteristic of the amide and amine functionalities present in nucleoside analogs [1]. The absorption at 848 cm⁻¹ represents off-plane carbon-hydrogen bending vibrations, typical of aromatic systems [1].

The infrared spectroscopic profile of penciclovir demonstrates remarkable consistency with previously reported spectra for nucleoside analogs, including structural similarities with acyclovir and ganciclovir [2]. This spectroscopic fingerprint provides a reliable method for qualitative identification and can serve as a reference standard for pharmaceutical quality control applications.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, offering enhanced sensitivity to certain molecular vibrations and reduced interference from water [3] [4]. The Raman spectrum of penciclovir exhibits characteristic scattering bands that correspond to the purine ring system and side chain vibrations.

The high-frequency Raman region demonstrates strong scattering at 1580 cm⁻¹, corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the purine ring system. The purine ring breathing mode appears at 1495 cm⁻¹ with medium intensity, providing diagnostic information for the heterocyclic structure. Combined carbon-nitrogen stretching and ring deformation modes contribute to the band at 1380 cm⁻¹.

Surface Enhanced Raman Spectroscopy has demonstrated significant potential for the detection and quantification of penciclovir in biological matrices [5] [4]. Advanced Surface Enhanced Raman Spectroscopy substrates, including gold-decorated silicon nanopillars and metal-based nanostructures, provide enhanced sensitivity for trace-level detection. The technique has shown capability for rapid, sensitive detection of penciclovir alongside other antiviral compounds, with detection limits approaching picomolar concentrations when combined with appropriate substrate functionalization [6].

The application of Surface Enhanced Raman Spectroscopy for penciclovir analysis offers advantages including minimal sample preparation, rapid analysis times, and high specificity. The technique demonstrates particular utility for direct analysis in complex biological matrices without extensive purification procedures [5] [4].

Nuclear Magnetic Resonance Spectral Assignments

Proton Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information regarding the hydrogen environments within the penciclovir molecule [7] [8]. The aromatic region of the proton spectrum exhibits a characteristic singlet at approximately 7.8-8.2 parts per million, corresponding to the hydrogen at position 8 of the purine ring system [7] [9]. This signal serves as a diagnostic marker for the purine heterocycle and demonstrates consistent chemical shift values across different solvent systems.

The amino group protons appear as a broad singlet in the region of 5.5-6.5 parts per million, with the broadening resulting from rapid exchange with protic solvents and quadrupolar relaxation effects [7]. The integration of this signal confirms the presence of the primary amino functionality essential for biological activity.

The aliphatic side chain protons provide complex multipicity patterns in the region of 3.6-4.5 parts per million. The methylene protons adjacent to the hydroxyl groups appear as multiplets due to coupling with neighboring protons and diastereotopic effects [7] [10]. The methine proton bearing the hydroxymethyl substituent demonstrates characteristic coupling patterns that confirm the substitution pattern of the side chain.

Hydroxyl group protons appear as broad signals in the range of 4.5-5.5 parts per million, with the exact chemical shift depending on the solvent system and exchange rate [7]. These signals may be suppressed in deuterated solvents due to rapid deuterium exchange.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation through the observation of all carbon environments within the penciclovir molecule [7] [10] [11]. The aromatic carbon region demonstrates characteristic signals for the purine ring system, with the carbon at position 8 appearing at approximately 139-142 parts per million [7].

The carbonyl carbon of the amide functionality exhibits a distinctive signal in the typical carbonyl region, confirming the presence of the amide group within the purine structure. The quaternary carbons of the purine ring demonstrate characteristic chemical shifts that distinguish them from other carbon environments.

The aliphatic side chain carbons provide diagnostic signals in the aliphatic region. The methylene carbons bearing hydroxyl groups appear at 60-65 parts per million, while the methine carbon demonstrates chemical shifts in the range of 70-75 parts per million [7] [11]. These chemical shift values are consistent with carbon atoms bearing hydroxyl substitution and confirm the structural assignment of the side chain.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide enhanced structural characterization capabilities for penciclovir analysis [10] [11]. Homonuclear correlation spectroscopy experiments demonstrate connectivity patterns within the aliphatic side chain, confirming the substitution pattern and stereochemical assignments.

Heteronuclear single quantum coherence experiments provide direct correlation between carbon and hydrogen nuclei, enabling unambiguous assignment of all carbon-hydrogen pairs within the molecule [10] [11]. These experiments are particularly valuable for confirming the connectivity of the side chain carbons and distinguishing between diastereotopic protons.

Isotopically labeled penciclovir derivatives have been synthesized to facilitate detailed Nuclear Magnetic Resonance analysis and metabolic studies [7] [12] [13]. Carbon-13 labeling at specific positions enables stereochemical determination and provides enhanced sensitivity for metabolic investigations.

Mass Spectrometric Fragmentation Patterns and Metabolite Identification

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry provides sensitive and selective detection of penciclovir with characteristic fragmentation patterns that enable structural confirmation and quantitative analysis [14] [15] [16]. Under positive ion mode conditions, penciclovir produces a prominent protonated molecular ion at m/z 254, corresponding to the addition of a proton to the neutral molecule [15] [17].

The primary fragmentation pathway involves the loss of the side chain moiety, producing a base fragment ion at m/z 152, which corresponds to the protonated guanine base [15] [17]. This fragmentation represents the most abundant product ion and serves as the primary transition for quantitative analysis using multiple reaction monitoring methods. The fragment ion at m/z 152 demonstrates high intensity and selectivity, making it suitable for trace-level quantification in biological matrices.

Secondary fragmentation pathways produce additional product ions that provide structural confirmation. The loss of ammonia from the guanine base generates a fragment ion at m/z 135, while further fragmentation produces ions at m/z 110 and m/z 88 [15] [17]. These fragmentation patterns are consistent with those observed for related nucleoside analogs and provide diagnostic information for compound identification.

Collision-Induced Dissociation Studies

Collision-induced dissociation experiments demonstrate the fragmentation behavior of penciclovir under controlled energy conditions [15] [17]. Source-induced dissociation produces more extensive fragmentation compared to collision-induced dissociation, providing enhanced qualitative information for structural elucidation [15].

Multiple-stage mass spectrometry experiments enable detailed characterization of fragmentation pathways through successive isolation and fragmentation of product ions [15]. Third-generation mass spectrometry experiments on the m/z 152 fragment produce secondary product ions that confirm the structure of the guanine base and provide additional selectivity for identification.

The fragmentation patterns of penciclovir demonstrate remarkable similarity to other nucleoside analogs, including acyclovir and ganciclovir, reflecting the common purine core structure [15] [17]. However, subtle differences in the side chain fragmentation provide diagnostic information for distinguishing between these structurally related compounds.

Metabolite Identification and Characterization

Mass spectrometric analysis has revealed extensive metabolite formation during penciclovir biotransformation in biological and environmental systems [10] [11] [18]. Eight distinct transformation products have been identified during activated sludge treatment, demonstrating the complex metabolic fate of penciclovir in environmental systems [18].

The primary metabolic pathway involves the phosphorylation of penciclovir to form the monophosphate, diphosphate, and triphosphate derivatives [19] [18]. The triphosphate metabolite represents the active antiviral form and demonstrates prolonged intracellular retention with half-lives of 10-20 hours in herpes simplex virus-infected cells [19]. Mass spectrometric detection of these phosphorylated metabolites requires specialized sample preparation techniques and optimized ionization conditions due to their high polarity and potential for metal ion coordination.

Environmental transformation studies have identified multiple oxidative metabolites resulting from hydroxyl group oxidation and beta-oxidation pathways [18] [20]. These transformation products demonstrate altered mass spectrometric behavior compared to the parent compound, with characteristic mass shifts corresponding to the specific metabolic modifications. Photochemical transformation in aquatic environments produces additional metabolites through singlet oxygen and hydroxyl radical reactions [20].

The stereochemical aspects of penciclovir metabolism have been investigated using isotopically labeled derivatives and Nuclear Magnetic Resonance analysis [7] [12]. The phosphorylation of penciclovir creates a chiral center, leading to the formation of both R and S enantiomers of the phosphorylated metabolites, with the S enantiomer predominating in most biological systems [7].

Advanced Chromatographic Methods for Purity Assessment

High Performance Liquid Chromatography Method Development

High Performance Liquid Chromatography represents the primary analytical technique for penciclovir purity assessment and quantitative analysis [21] [22] [23]. Method development requires careful optimization of chromatographic parameters to achieve adequate resolution, sensitivity, and selectivity for pharmaceutical applications.

Reversed-phase chromatography using C18 stationary phases provides optimal retention and selectivity for penciclovir analysis [21] [23] [24]. Column dimensions of 250 × 4.6 millimeters with 5-micrometer particle size demonstrate excellent efficiency and resolution for routine analysis. Alternative stationary phases, including phenyl and biphenyl columns, offer enhanced selectivity for specific applications and improved separation of structural analogs [22] [24].

Mobile phase optimization involves careful selection of buffer systems and organic modifiers to achieve optimal chromatographic performance [21] [23] [25]. Phosphate buffer systems at acidic pH values (3.0-4.2) provide excellent peak shape and retention characteristics. The combination of methanol and acetonitrile as organic modifiers enables fine-tuning of selectivity and retention times. Gradient elution methods demonstrate enhanced separation capabilities for complex matrices and impurity profiling applications [22].

Detection wavelength selection at 254 nanometers provides optimal sensitivity for ultraviolet detection, corresponding to the absorption maximum of the purine chromophore [21] [23] [25]. Alternative detection wavelengths at 286 nanometers offer reduced interference from matrix components in biological samples [25].

Liquid Chromatography-Mass Spectrometry Methods

Liquid chromatography-mass spectrometry methods provide enhanced sensitivity and selectivity for penciclovir analysis in complex matrices [14] [26] [22]. The combination of chromatographic separation with mass spectrometric detection enables trace-level quantification with minimal interference from co-eluting compounds.

Electrospray ionization in positive ion mode provides optimal sensitivity for penciclovir detection [14] [26]. Multiple reaction monitoring methods using the transition m/z 254 → m/z 152 demonstrate excellent selectivity and sensitivity for quantitative analysis. The high specificity of mass spectrometric detection reduces matrix effects and enables shorter chromatographic run times [26] [22].

Column selection for liquid chromatography-mass spectrometry applications requires consideration of mobile phase compatibility and ionization efficiency [26] [22]. Biphenyl columns demonstrate excellent performance for simultaneous analysis of multiple antiviral compounds, while maintaining compatibility with mass spectrometric detection [22]. Mobile phase additives, including formic acid and ammonium formate, enhance ionization efficiency and improve peak shape [26] [22].

Method validation parameters demonstrate excellent performance characteristics, with lower limits of quantification ranging from 0.05 to 0.156 micromolar depending on the specific application [26] [22]. Precision values typically fall below 5% relative standard deviation, while accuracy ranges from 95-105% recovery across the validated concentration range [22].

Advanced Separation Techniques

Ion-pairing chromatography provides alternative selectivity for penciclovir analysis, particularly for the separation of charged metabolites and impurities [27]. The addition of ion-pairing reagents such as sodium octanesulfonate modifies the retention mechanism and enables enhanced separation of polar compounds [27].

Fluorescence detection methods offer enhanced sensitivity for penciclovir analysis in biological matrices [27]. The native fluorescence of the purine chromophore enables detection at lower concentrations compared to ultraviolet absorption methods. Optimization of excitation and emission wavelengths provides maximum sensitivity while minimizing interference from biological matrices [27].

Hydrophilic interaction liquid chromatography demonstrates potential for the analysis of highly polar penciclovir metabolites, particularly the phosphorylated derivatives [22]. This separation mode provides complementary selectivity to reversed-phase methods and enables enhanced retention of polar compounds that demonstrate poor retention under conventional reversed-phase conditions.

Supercritical fluid chromatography offers rapid analysis capabilities with reduced solvent consumption compared to conventional liquid chromatography methods. The technique demonstrates particular utility for chiral separations and the analysis of stereoisomeric impurities [24].

Purity Assessment and Impurity Profiling

Comprehensive purity assessment requires the identification and quantification of related substances and degradation products [24] [28]. Process-related impurities include synthetic intermediates and by-products that may be present in the final pharmaceutical product [24] [28].

Genotoxic impurities represent a particular concern for pharmaceutical applications and require sensitive analytical methods for their detection and quantification [28]. Four potential genotoxic impurities have been identified in penciclovir, including purinediol hydrochloride, the N7-isomer, monoalkyl contaminants, and diacetyl purine derivatives [28]. Liquid chromatography-mass spectrometry methods demonstrate detection limits as low as 0.20 parts per million for these impurities [28].

Stability-indicating methods enable the assessment of degradation products under various stress conditions [24]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal potential degradation pathways and enable the development of selective analytical methods [1] [24].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

275-277 °C ... /also reported as/ 272-275 °C

275 - 277 °C

Storage

UNII

Related CAS

Drug Indication

FDA Label

Therapeutic Uses

Denavir (penciclovir cream) is indicated for the treatment of recurrent herpes labialis (cold sores) in adults and children 12 years of age and older. /Included in US product label/

Mechanism of Action

Penciclovir is converted to the pharmacologically active triphosphate metabolite, which has in vitro and in vivo inhibitory activity against various Herpes viridae, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). The drug exhibits only limited activity in vitro against cytomegalovirus (CMV). ... Penciclovir triphosphate exerts its antiviral effect on HSV and VZV by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of penciclovir triphosphate is highly selective because of its affinity for the enzyme thymidine kinase encoded by HSV and VZV. Virus-encoded thymidine kinase converts penciclovir into penciclovir monophosphate, a nucleotide analog. The monophosphate is further converted to the diphosphate via cellular kinase and then to the triphosphate via other cellular enzymes.

In vitro, penciclovir triphosphate stops replication of herpes viral DNA by competing with deoxyguanosine triphosphate for viral DNA polymerase and inhibiting viral DNA chain elongation.

Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown.

Absorption Distribution and Excretion

Measurable penciclovir concentrations were not detected in plasma or urine of healthy male volunteers (n=12) following single or repeat application of the 1% cream at a dose of 180 mg penciclovir daily (approximately 67 times the estimated usual clinical dose).

There is no information on whether penciclovir is excreted in human milk after topical administration. However, following oral administration of famciclovir (the oral prodrug of penciclovir) to lactating rats, penciclovir was excreted in breast milk at concentrations higher than those seen in the plasma.

The ... pharmacokinetics of intravenously administered penciclovir (BRL 39,123A), a novel anti-herpes agent, were investigated in 15 healthy male subjects. The volunteers were divided into three groups, receiving either 10, 15 or 20 mg/kg penciclovir by a 60 min constant-rate infusion. Blood samples were taken sequentially up to 48 hr after the start of the infusion and urine collections made at appropriate intervals up to 72 hr. After a simple solid phase extraction, concentrations of penciclovir in plasma and urine were determined using HPLC with U.V. detection. Mean values of Cmax, corresponding usually with the end of infusion, and of AUC appeared to increase proportionately with dose. Furthermore, there was no evidence that dose significantly affected any individual pharmacokinetic parameter. Penciclovir was distributed into tissues with an overall mean volume of distribution of approximately 1.5 L.kg-1, i.e. approximately double that of body water. It was rapidly eliminated, with a mean total plasma clearance of 39.3 L.hr-1, and a mean terminal-phase half-life of 2.0 hr. The majority of the dose, approximately 70%, was excreted unchanged in the urine. Mean renal clearance of BRL 39,123 was 28.1 L.hr-1, which exceeds normal glomerular filtration rate and approaches renal plasma flow.

Following the oral administration of a single 500 mg dose of radiolabeled famciclovir to three healthy male volunteers, 73% and 27% of administered radioactivity were recovered in urine and feces over 72 hours, respectively. Penciclovir accounted for 82% and 6-deoxy penciclovir accounted for 7% of the radioactivity excreted in the urine. Approximately 60% of the administered radiolabeled dose was collected in urine in the first 6 hours.

For more Absorption, Distribution and Excretion (Complete) data for Penciclovir (15 total), please visit the HSDB record page.

Metabolism Metabolites

Following oral administration, famciclovir is deacetylated and oxidized to form penciclovir. Metabolites that are inactive include 6-deoxy penciclovir, monoacetylated penciclovir, and 6-deoxy monoacetylated penciclovir (5%, <0.5% and <0.5% of the dose in the urine, respectively). Little or no famciclovir is detected in plasma or urine. An in vitro study using human liver microsomes demonstrated that cytochrome P450 does not play an important role in famciclovir metabolism. The conversion of 6-deoxy penciclovir to penciclovir is catalyzed by aldehyde oxidase.

Famciclovir is deacetylated and oxidized to penciclovir. Penciclovir is phosphorylated to penciclovir triphosphate (the active metabolite) in cells infected with HSV-1, HSV-2, or VZV. The inactive metabolite 6-deoxy penciclovir is converted to penciclovir by aldehyde oxidase. Famciclovir not metabolized by CYP enzymes.

Associated Chemicals

Wikipedia

Clobetasone_butyrate

Drug Warnings

FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./

There is no information on whether penciclovir is excreted in human milk after topical administration. However, following oral administration of famciclovir (the oral prodrug of penciclovir) to lactating rats, penciclovir was excreted in breast milk at concentrations higher than those seen in the plasma. Therefore, a decision should be made whether to discontinue the drug, taking into account the importance of the drug to the mother.

In 74 patients >/=65 years of age, the adverse events profile was comparable to that observed in younger patients.

For more Drug Warnings (Complete) data for Penciclovir (9 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life of penciclovir after oral administration of famciclovir 1.6-3 hours. Intracellular half-life of penciclovir triphosphate in cells infected with herpes simplex virus (HSV)-1 or HSV-2 is 10 and 20 hours, respectively; intracellular half-life in varicella zoster virus (VZV)-infected cells is 7-14 hours.

The ... pharmacokinetics of intravenously administered penciclovir (BRL 39,123A), a novel anti-herpes agent, were investigated in 15 healthy male subjects. A mean terminal-phase half-life of 2.0 hr /was reported/.

The plasma elimination half-life of penciclovir was 2.0 + or - 0.3 hours after intravenous administration of penciclovir to 48 healthy male volunteers and 2.3 + or - 0.4 hours after oral administration of 500 mg famciclovir to 124 healthy male volunteers. The half-life in 17 patients with herpes zoster was 2.8 + or - 1.0 hours and 2.7 + or - 1.0 hours after single and repeated doses, respectively.

Use Classification

Clinical Laboratory Methods

A simple, sensitive and reliable HPLC ion-pairing method with fluorescence detection, was developed for penciclovir determination in plasma and aqueous humor, with a Zorbax SB-aq C18 (100 mmx2.1 mm) column. Plasma samples were treated by solid-phase extraction with Oasis MCX (30 mg) cartridges. Ganciclovir, an antiviral drug structurally related to penciclovir, was used as internal standard (I.S.). Aqueous humor samples were directly injected into the chromatographic system. Separation was performed by a gradient elution with a mobile phase consisting of a mixture of acetonitrile and phosphate buffer 50mM containing 5mM of sodium octanesulfonate, pH 2.0, at a flow rate of 0.3 mL/min. The method was validated and showed good performances in terms of linearity, sensitivity, precision and trueness. Quantification limit was obtained at 0.05 ug/mL for aqueous humor and at 0.1 ug/mL for plasma. Finally, the proposed analytical method was used to measure penciclovir in clinical samples for a pharmacokinetic study, after oral administration of famciclovir.

HPLC determination in plasma and urine.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. /Famciclovir/

Keep container tightly closed in a dry and well-ventilated place.

Dates

2: Schenkel F, Csajka C, Baglivo E, Kondo-Oestreicher M, Dayer P, Gex-Fabry M,

3: Semenkow SL, Johnson NM, Maggs DJ, Margulies BJ. Controlled release delivery

4: Thomasy SM, Covert JC, Stanley SD, Maggs DJ. Pharmacokinetics of famciclovir

5: Thomasy SM, Whittem T, Bales JL, Ferrone M, Stanley SD, Maggs DJ.

6: Brock AP, Isaza R, Hunter RP, Richman LK, Montali RJ, Schmitt DL, Koch DE,

7: Groth AD, Contreras MT, Kado-Fong HK, Nguyen KQ, Thomasy SM, Maggs DJ. In

8: Kanneti R, Bhavesh D, Paramar D, Shivaprakash R, Bhatt PA. Determination of

9: Prasse C, Wagner M, Schulz R, Ternes TA. Biotransformation of the antiviral

10: Yu A, Guo C, Zhou Y, Cao F, Zhu W, Sun M, Zhai G. Skin irritation and the

11: Tsujimura K, Yamada M, Nagata S, Yamanaka T, Nemoto M, Kondo T, Kurosawa M,

12: Zhu W, Guo C, Yu A, Gao Y, Cao F, Zhai G. Microemulsion-based hydrogel

13: Lv Q, Yu A, Xi Y, Li H, Song Z, Cui J, Cao F, Zhai G. Development and

14: Chen XS, Han GZ, Guo ZP, Lu NZ, Chen J, Wang JB; Penciclovir Multicenter

15: Lin L, Chen XS, Cui PG, Wang JB, Guo ZP, Lu NZ, Bi ZG, Jia H, Yang XY;

16: Raborn GW, Martel AY, Lassonde M, Lewis MA, Boon R, Spruance SL; Worldwide

17: Thomasy SM, Maggs DJ, Moulin NK, Stanley SD. Pharmacokinetics and safety of

18: Sarisky RT, Bacon TH, Boon RJ, Duffy KE, Esser KM, Leary J, Locke LA, Nguyen

19: Smith RL, Morroni J, Wilcox CL. Lack of effect of treatment with penciclovir

20: Spruance SL, Rea TL, Thoming C, Tucker R, Saltzman R, Boon R. Penciclovir